molecular formula C19H23N5O3 B5004844 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol CAS No. 6184-82-3

2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol

Cat. No.: B5004844
CAS No.: 6184-82-3
M. Wt: 369.4 g/mol
InChI Key: BHHWSIITXOXPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

4-hydroxy-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5-pentan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-5-6-10(2)15-16(25)22-19(23-17(15)26)24-18-20-11(3)13-9-12(27-4)7-8-14(13)21-18/h7-10H,5-6H2,1-4H3,(H3,20,21,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHWSIITXOXPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387435
Record name AC1MF6TA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6184-82-3
Record name AC1MF6TA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol involves multiple steps, typically starting with the preparation of the quinazoline and pyrimidine intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

When compared to similar compounds, 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.

Biological Activity

The compound 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol is a complex organic molecule belonging to the quinazoline and pyrimidine classes. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O3C_{15}H_{20}N_{4}O_{3} with a molecular weight of approximately 300.35 g/mol. The compound's structure includes both quinazoline and pyrimidine rings, which are known for their diverse biological roles.

Research indicates that this compound exhibits significant biological activities, primarily through its interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various signaling pathways, crucial for its therapeutic effects. The exact mechanisms are still under investigation, but initial findings suggest that it may inhibit certain enzyme activities or alter receptor signaling pathways.

Biological Activities

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which is critical in the regulation of various biochemical pathways.
  • Anticancer Activity : Preliminary studies suggest that it may have applications in cancer treatment, particularly against specific cancer cell lines. For instance, compounds with similar structural motifs have shown cytotoxic effects against breast cancer cells (MDA-MB-231) with IC50 values indicating effective inhibition at micromolar concentrations .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of similar compounds, which may provide insights into the potential effects of this compound:

StudyFindings
Yong et al. (2018)Evaluated thieno[2,3-d]pyrimidine derivatives; compounds exhibited significant cytotoxicity against tumor cells .
Elmongy et al. (2022)Synthesized thieno[2,3-d]pyrimidine derivatives with inhibitory activity ranging from 43% to 87% against breast cancer cells .
Guo et al. (2025)Investigated various derivatives showing selective cytotoxicity effects against different cancer cell lines .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Nucleophilic Substitution : Formation of the pyrimidine ring through reactions with appropriate reagents.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
  • Industrial Production : Optimization focuses on maximizing yield while minimizing costs and environmental impact, potentially utilizing continuous flow chemistry for efficiency.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol and optimizing reaction yields?

  • Methodology : Synthesis typically involves multi-step condensation and rearrangement reactions. For example, intermediates like pyrimidine and quinazoline derivatives can be prepared via refluxing in ethanol or acetic acid with hydrazine derivatives (e.g., aryl/heteroaryl hydrazines) . Yield optimization requires careful control of solvent polarity (ethanol vs. acetic acid), catalyst selection (e.g., concentrated HCl or sodium acetate), and reaction time. Characterization of intermediates via elemental analysis and spectral data (¹H/¹³C NMR, IR) is critical to confirm structural integrity .

Q. How can researchers characterize the structural integrity of this compound and its intermediates?

  • Methodology : Use a combination of nuclear magnetic resonance (¹H/¹³C NMR) to confirm proton and carbon environments, infrared spectroscopy (IR) to identify functional groups (e.g., hydroxyl, amino), and mass spectrometry for molecular weight validation. Elemental analysis ensures stoichiometric purity . For example, IR peaks near 1650 cm⁻¹ may indicate C=O stretching in pyrimidine derivatives .

Q. What biological screening protocols are suitable for initial evaluation of this compound?

  • Methodology : Follow standardized antimicrobial assays against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal tests against Candida albicans and Saccharomyces cerevisiae. Use broth microdilution to determine minimum inhibitory concentrations (MICs), with positive controls (e.g., ampicillin) and solvent blanks to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodology : Systematically modify substituents on the quinazoline (e.g., methoxy vs. methyl groups) and pyrimidine (e.g., pentan-2-yl chain length) moieties. Compare bioactivity data across analogs to identify critical functional groups. For example, replacing methoxy with ethoxy groups may alter solubility and target binding . Computational docking studies can predict interactions with enzymes like dihydrofolate reductase (DHFR) .

Q. What strategies resolve contradictions in spectral or bioactivity data across studies?

  • Methodology : Replicate experiments under identical conditions (solvent, temperature, microbial strains) to isolate variables. Cross-validate spectral assignments using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals . For bioactivity discrepancies, re-test compounds with standardized protocols (CLSI guidelines) and assess batch-to-batch purity via HPLC .

Q. How to design experiments assessing the compound’s environmental impact or metabolic fate?

  • Methodology : Adopt environmental chemistry frameworks (e.g., Project INCHEMBIOL) to study abiotic/biotic degradation, bioaccumulation, and toxicity across trophic levels. Use LC-MS/MS to track degradation products in simulated ecosystems (soil/water matrices) and assess enzyme inhibition (e.g., cytochrome P450) for metabolic pathway analysis .

Q. What in vivo models are appropriate for evaluating efficacy and toxicity?

  • Methodology : Use murine models for preliminary pharmacokinetics (e.g., oral bioavailability, half-life) and toxicity profiling (LD50, organ histopathology). For antiparasitic activity (e.g., antimalarial/antileishmanial), employ Plasmodium-infected mice or Leishmania macrophage assays, comparing results to in vitro data to validate target engagement .

Data Contradiction Analysis

Q. How to address conflicting reports on antibacterial potency between similar derivatives?

  • Methodology : Perform comparative MIC assays under identical conditions, focusing on substituent effects. For instance, bulky groups (e.g., pentan-2-yl) may hinder membrane penetration in Gram-negative bacteria due to LPS barrier differences . Use molecular dynamics simulations to correlate lipophilicity (logP) with permeability .

Experimental Design Tables

Parameter Optimization Strategy Relevant Evidence
Synthesis Yield Vary solvent (ethanol → DMF), catalyst (HCl vs. AcOH)
Bioactivity Screening Standardize microbial strains, incubation time
Environmental Fate Simulate soil/water degradation with LC-MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.